Crystallographic Conformational Restraint Versus 7-Oxyacetyl Mono-Glycine Analog
Single-crystal X-ray diffraction of LASSBio-1774 (C18H20N2O7) reveals an intramolecular O–H···O hydrogen bond that closes an S(6) ring and enforces a near-planar conformation with a dihedral angle between aromatic rings of 7.28(7)° [1]. This conformational lock is absent in the 7-substituted analog N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine (CAS 307525-71-9), whose single glycine terminus cannot form an equivalent intramolecular hydrogen bond network. The locked conformation directly limits the number of accessible rotamers in solution, pre-organizing the molecule for target binding.
| Evidence Dimension | Intramolecular hydrogen bond and conformational rigidity (dihedral angle) |
|---|---|
| Target Compound Data | Intramolecular O–H···O hydrogen bond forming S(6) ring; aromatic ring dihedral angle = 7.28(7)° [1] |
| Comparator Or Baseline | N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine (CAS 307525-71-9): no intramolecular S(6) hydrogen bond possible; predicted rotatable bond count = 6, flexible extended conformation |
| Quantified Difference | Target compound has 1 stabilizing intramolecular H-bond and a 7.28° near-planar twist vs. predominantly extended, flexible conformations for the 7-oxyacetyl mono-glycine comparator |
| Conditions | Single-crystal X-ray diffraction at room pressure; DMSO slow evaporation crystallization [1] |
Why This Matters
Pre-organized ligand conformations reduce the entropic penalty upon binding and can improve target selectivity, making the 5-oxyacetyl-glycylglycine scaffold mechanistically distinct from flexible 7-substituted mono-glycine analogs for structure-based drug design.
- [1] X-RAY CRYSTALLOGRAPHY ANALYSIS OF COMPOUND LASSBIO-1774 AT ROOM PRESSURE AND AT HIGH PRESSURE, International Symposium on Crystallography, Blucher Proceedings, 2015. View Source
